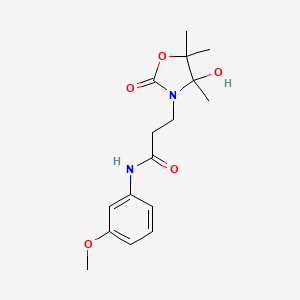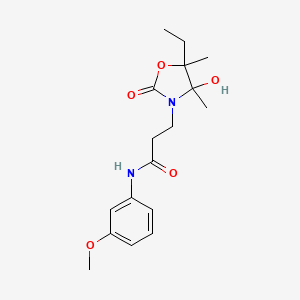![molecular formula C14H11Cl2N3O B4328565 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B4328565.png)
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol
Overview
Description
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol, also known as AG-1024, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol works by inhibiting the activity of IGF-1R, which is a receptor that plays a critical role in cell growth and survival. By blocking this receptor, 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It also has the potential to enhance the immune response against cancer.
Advantages and Limitations for Lab Experiments
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications.
However, there are also limitations to using 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. Additionally, its potency can vary depending on the cell line and experimental conditions used.
Future Directions
There are several potential future directions for research on 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol. One area of interest is in combination therapy, where 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol is used in conjunction with other cancer treatments to enhance their efficacy. Another potential direction is in the development of more potent and selective IGF-1R inhibitors. Finally, there is also interest in exploring the potential of 2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol in other disease areas, such as diabetes and neurodegenerative disorders.
Scientific Research Applications
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It also has the potential to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-10-4-9(14(20)11(16)5-10)6-17-12-3-1-2-8-7-18-19-13(8)12/h1-5,7,17,20H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZIPPWEKCIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NCC3=C(C(=CC(=C3)Cl)Cl)O)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-6-[(1H-indazol-7-ylamino)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B4328495.png)
![10-(2-furylmethyl)-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328502.png)
![8,8,9a-trimethyl-6-thioxohexahydro-2H-pyrimido[6,1-c][1,2,4]triazin-3(4H)-one](/img/structure/B4328518.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B4328523.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4328529.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(2-fluoro-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B4328536.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B4328542.png)
![N-(3,4-dimethoxyphenyl)-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4328547.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one](/img/structure/B4328560.png)
![4-(2,4,5-trimethoxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328572.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328580.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328587.png)